

# Application Notes and Protocols: Niacin in Human Melanoma Cell Line Research

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## Compound of Interest

Compound Name: Niacin

Cat. No.: B1678673

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These application notes provide a comprehensive overview of the use of **niacin**, specifically in the form of nicotinamide (NAM), in the research of human melanoma cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anti-melanoma properties of NAM.

## Introduction

Nicotinamide, the amide form of **niacin** (Vitamin B3), has emerged as a promising agent in melanoma research. It is a precursor of nicotinamide adenine dinucleotide (NAD<sup>+</sup>), a critical coenzyme in cellular energy metabolism and DNA repair.<sup>[1][2]</sup> Research has demonstrated that at high concentrations, NAM exhibits significant anti-melanoma activity in vitro and in vivo.<sup>[3][4]</sup> It has been shown to reduce melanoma cell viability, induce apoptosis, and cause cell cycle arrest by modulating key signaling pathways.<sup>[1][3][4]</sup>

## Effects of Nicotinamide on Human Melanoma Cell Lines

Nicotinamide has been demonstrated to have a potent and dose-dependent inhibitory effect on the growth and survival of human melanoma cell lines, including the highly aggressive A375 and the less aggressive SK-MEL-28 cell lines.<sup>[4][5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative findings from research on the effects of nicotinamide on human melanoma cell lines.

Table 1: Effect of Nicotinamide on Cell Viability and Proliferation

Cell Line	Nicotinamide Concentration	Time Point	Effect	Reference
A375	20 mM	24h	Significant reduction in cell number	<a href="#">[4]</a> <a href="#">[5]</a>
A375	50 mM	24h	Almost complete inhibition of cell proliferation	<a href="#">[4]</a> <a href="#">[5]</a>
SK-MEL-28	20 mM	48h	Strong inhibitory effect on cell number	<a href="#">[4]</a> <a href="#">[5]</a>
SK-MEL-28	50 mM	48h	Up to 90% reduction in cell number	<a href="#">[3]</a> <a href="#">[4]</a>
Multiple Melanoma Lines	High, non-physiological concentrations	Not Specified	Reduced viability and proliferation	<a href="#">[6]</a> <a href="#">[7]</a>
Multiple Melanoma Lines	50 $\mu$ M	Not Specified	No effect on viability or proliferation	<a href="#">[6]</a> <a href="#">[7]</a>

Table 2: Effect of Nicotinamide on Cell Cycle Distribution

Cell Line	Nicotinamide Concentration	Time Point	Effect	Reference
A375 & SK-MEL-28	Not Specified	24h	~40% increase in G1-phase accumulation	<a href="#">[3]</a> <a href="#">[4]</a>
A375 & SK-MEL-28	Not Specified	24h	~50% decrease in S and G2-phases	<a href="#">[3]</a> <a href="#">[4]</a>

Table 3: Effect of Nicotinamide on Apoptosis

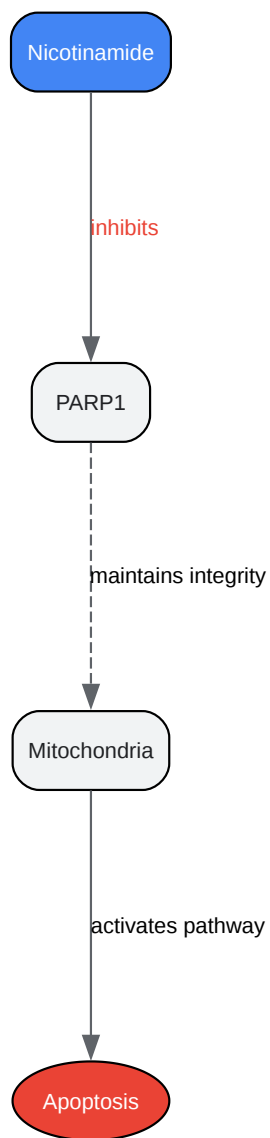
Cell Line	Nicotinamide Concentration	Time Point	Effect	Reference
A375 & SK-MEL-28	Not Specified	24h	10-fold increase in cell death	<a href="#">[3]</a> <a href="#">[4]</a>
A375 & SK-MEL-28	Not Specified	24h	2.5-fold increase of apoptosis in sub-G1 phase	<a href="#">[3]</a> <a href="#">[4]</a>
B16 (mouse melanoma)	Not Specified	Not Specified	Increased apoptosis	<a href="#">[8]</a>
B16 (mouse melanoma)	Not Specified	Not Specified	Reduced mitochondrial membrane potential	<a href="#">[8]</a>
B16 (mouse melanoma)	Not Specified	Not Specified	Upregulation of mitochondrial apoptotic proteins	<a href="#">[8]</a>

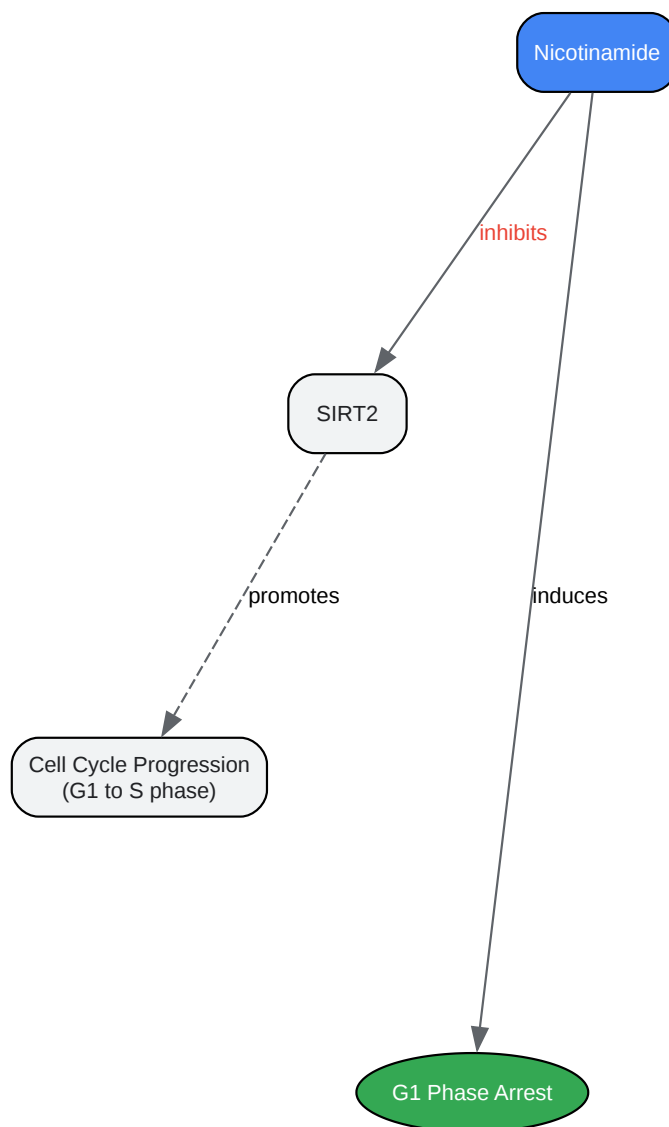
## Signaling Pathways Modulated by Nicotinamide in Melanoma Cells

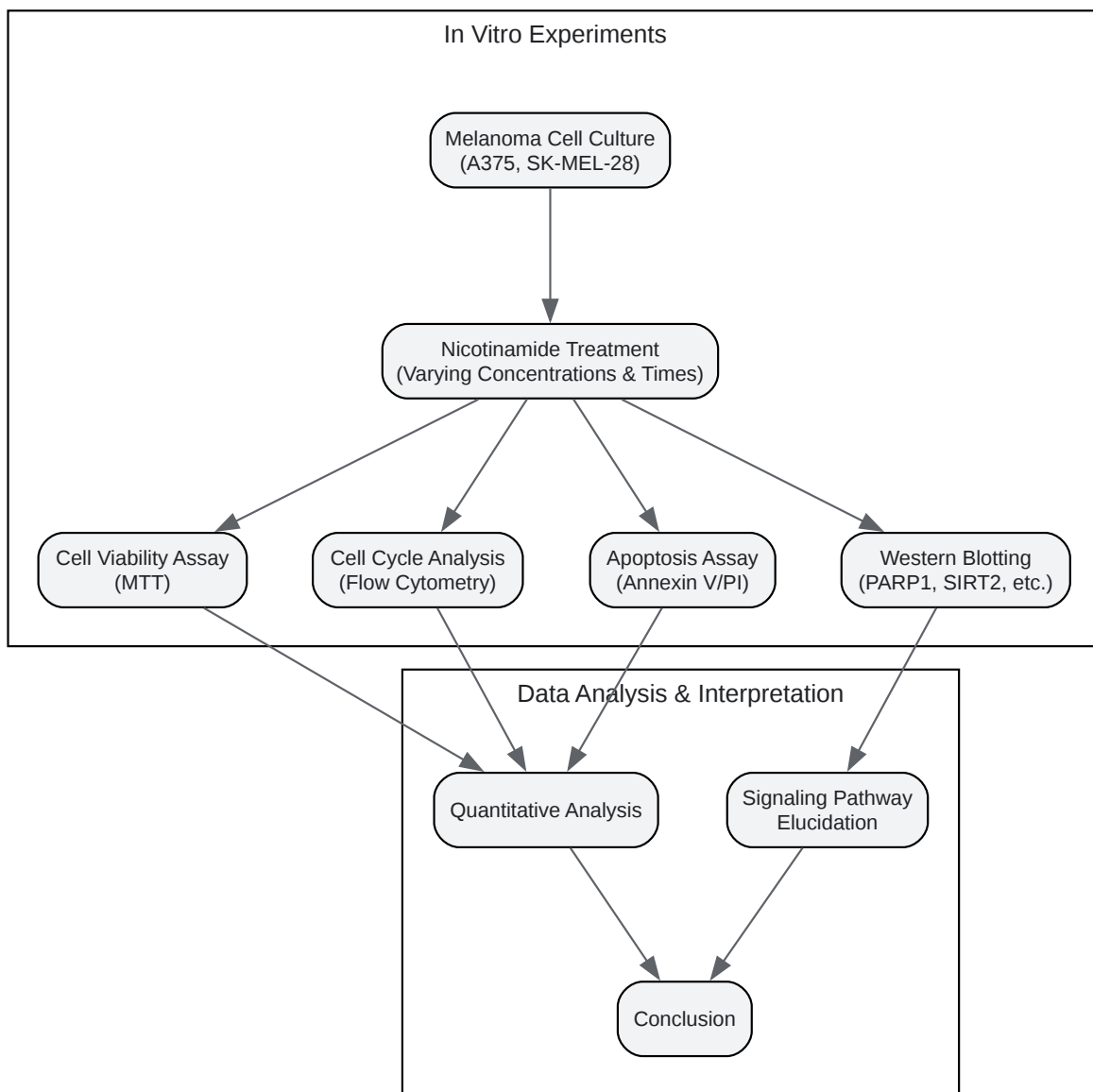
Nicotinamide exerts its anti-melanoma effects through the modulation of several key signaling pathways, primarily by inhibiting the activity of SIRT2 and PARP1.

## Nicotinamide-Induced Apoptosis via PARP1 Inhibition

Nicotinamide has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair and cell death.[2][8] Inhibition of PARP1 by nicotinamide in melanoma cells leads to the activation of the mitochondrial apoptotic pathway.[8] This is characterized by a decrease in mitochondrial membrane potential and the upregulation of pro-apoptotic proteins.[8]







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